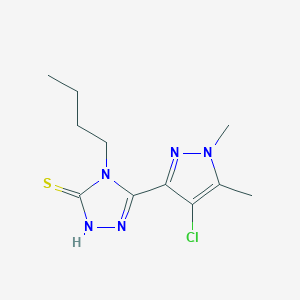
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as JNJ-40411813, is a novel small molecule inhibitor that has gained significant attention in the field of scientific research. This compound has the potential to be used in the development of new drugs to treat various diseases.
作用機序
The mechanism of action of 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves the inhibition of CK1δ, which is a key regulator of the circadian clock. By inhibiting CK1δ, 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide can disrupt the circadian rhythm of cancer cells, leading to their death. Additionally, 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide can inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis. Additionally, 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is its potent inhibitory activity against CK1δ. This makes it a valuable tool for studying the circadian rhythm and its role in various diseases. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide. One potential application of this compound is in the treatment of cancer. Further studies are needed to determine the efficacy of 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide in vivo and to identify the optimal dosage and treatment regimen. Additionally, 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide could potentially be used in the treatment of other diseases that are associated with circadian rhythm disruption, such as sleep disorders and metabolic disorders. Finally, further research is needed to optimize the synthesis method of 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide and to develop more efficient and cost-effective production methods.
合成法
The synthesis of 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves a multi-step process that includes the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with ethyl chloroformate to form ethyl 2,3-dihydro-1H-indene-5-carboxylate. This intermediate is then reacted with hydrazine hydrate and sodium acetate to produce 1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with 4-bromo-2-chloroaniline to produce 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide.
科学的研究の応用
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively researched for its potential therapeutic applications. It has been shown to be a potent inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating circadian rhythms. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis. Furthermore, 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory properties and could potentially be used in the treatment of inflammatory diseases.
特性
分子式 |
C15H16BrN3O |
|---|---|
分子量 |
334.21 g/mol |
IUPAC名 |
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16BrN3O/c1-2-19-9-13(16)14(18-19)15(20)17-12-7-6-10-4-3-5-11(10)8-12/h6-9H,2-5H2,1H3,(H,17,20) |
InChIキー |
ISVYZLTVQDIGIV-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC3=C(CCC3)C=C2)Br |
正規SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC3=C(CCC3)C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



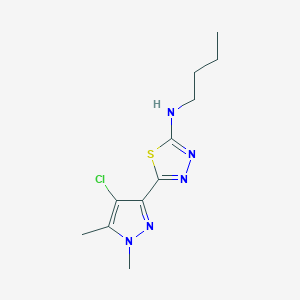
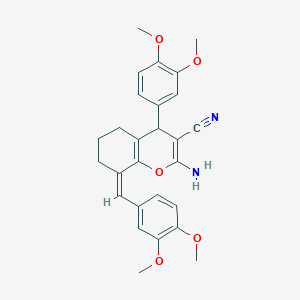
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide](/img/structure/B279936.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)
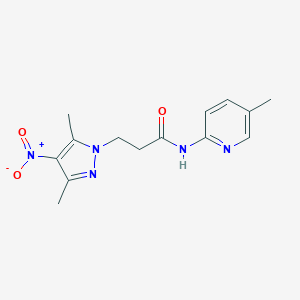
![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)

![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)
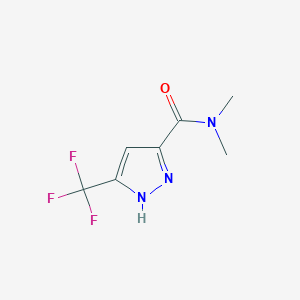
![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)
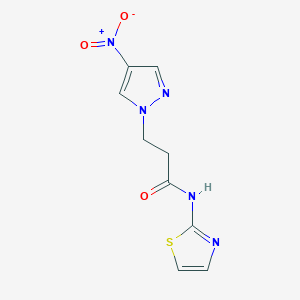
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)
